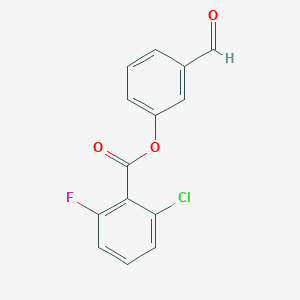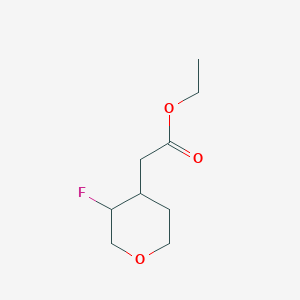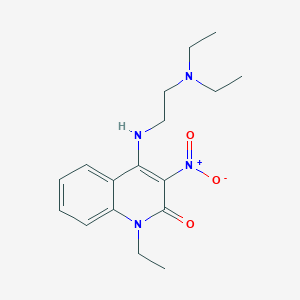
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives, which can be used to infer potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of the sulfonamide moiety through the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. For example, the synthesis of various benzenesulfonamide derivatives is described, which involves the preparation of key intermediates from substituted benzaldehydes and subsequent reactions to introduce additional functional groups . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides involved multiple steps, including the preparation of substituted benzothiazoles followed by their reaction with benzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide were reported, highlighting the importance of torsion angles and hydrogen bonding in determining the conformation of these molecules . Conformational differences were also noted in the crystal structures of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, which could affect their biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often related to their biological mechanisms of action. For example, some sulfonamides have been shown to inhibit enzymes by mimicking the natural substrates of the enzymes and forming hydrogen bonds with catalytic amino acid residues . The reactivity of the sulfonamide group can also be modified by the introduction of different substituents, which can affect the overall bioactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of specific functional groups, such as trifluoromethyl groups, can enhance the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes . The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can also impact the compound's interactions with biological targets .
科学的研究の応用
Synthesis and Characterization for Therapeutic Applications
Studies on derivatives closely related to the chemical have demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, a series of novel derivatives were synthesized and evaluated for their pharmacological activities, showing significant potential in the mentioned therapeutic areas without causing tissue damage in major organs compared to controls or existing drugs (Ş. Küçükgüzel et al., 2013).
Antitumor Evaluation and QSAR Studies
Further research has focused on synthesizing novel compounds with significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancers. These studies not only provide new therapeutic candidates but also contribute to understanding the structure-activity relationships (SAR) essential for designing more effective anticancer drugs (Łukasz Tomorowicz et al., 2020).
Antimicrobial and Antifungal Activities
Compounds incorporating the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have led to the identification of compounds with potent activity against various bacteria and fungi, showcasing the potential of these molecules in addressing antimicrobial resistance challenges (Nikulsinh Sarvaiya et al., 2019).
Biochemical and Enzyme Inhibition Studies
Investigations into the biochemical properties of benzenesulfonamide derivatives have revealed their ability to inhibit specific enzymes, such as carbonic anhydrases, which are crucial for various physiological processes. This inhibition offers insights into potential applications in treating diseases where these enzymes play a key role, such as glaucoma, epilepsy, and certain types of tumors (A. Alafeefy et al., 2015).
Applications in Material Science and Photodynamic Therapy
Beyond therapeutic applications, some studies have explored the use of sulfonamide derivatives in material science, such as improving UV protection and antimicrobial properties of cotton fabrics. This research highlights the versatility of these compounds beyond pharmaceuticals, potentially leading to innovations in textile processing and material engineering (H. Mohamed et al., 2020).
特性
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-12-21-8-10-24(12)15-6-7-16(26)25(23-15)11-9-22-29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-8,10,22H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUZMHGQKBZKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)
![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)
![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)


![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)


![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)